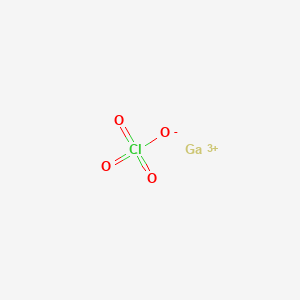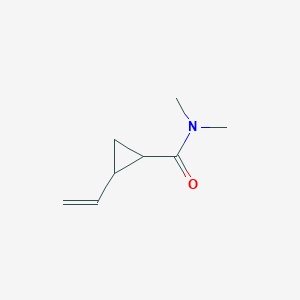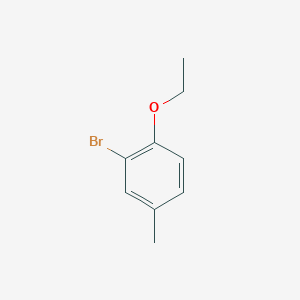
2-Bromo-1-ethoxy-4-methylbenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves direct bromination or through intermediate stages that introduce the bromo group into the molecule. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with similar bromination patterns, can be synthesized from bromobenzene by nitration in water, yielding high purity and high yield products, indicative of the efficiency of such synthetic routes (Xuan et al., 2010).
Molecular Structure Analysis
The structure of brominated benzene derivatives is characterized by the presence of a bromo group attached to the benzene ring, which significantly influences the chemical reactivity and physical properties of the compound. The molecular structure is often confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectrometry, providing detailed insights into the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Brominated aromatic compounds participate in various chemical reactions, including nucleophilic substitution, where the bromo group acts as a leaving group, and coupling reactions facilitated by metal catalysts. For example, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using Ni(0) complexes highlights the reactivity of brominated intermediates in forming complex polycyclic structures (Kawase et al., 2009).
Aplicaciones Científicas De Investigación
Thermochemical Studies
Research on the thermochemistry of halogen-substituted methylbenzenes, including compounds similar to 2-Bromo-1-ethoxy-4-methylbenzene, has provided valuable data on their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical properties and stability of these compounds under different conditions. Gas-phase enthalpies of formation were calculated using quantum-chemical methods, aiding in the development of simple group-additivity procedures for estimating thermodynamic properties (Verevkin et al., 2015).
Organic Synthesis and Catalysis
In the realm of organic synthesis, 2-Bromo-1-ethoxy-4-methylbenzene has been implicated in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, highlights the compound's role in facilitating the formation of complex organic structures with high yields, underscoring its significance in synthetic organic chemistry (Esteves et al., 2007).
Material Science and Electrochemistry
Another intriguing application is in the field of material science, where derivatives of 2-Bromo-1-ethoxy-4-methylbenzene have been studied for their anticancer properties. The synthesis and structural analysis of these compounds provide a foundation for developing new therapeutic agents (Zhang et al., 2010). Additionally, in the context of lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene, a compound related to 2-Bromo-1-ethoxy-4-methylbenzene, has been used as a novel bi-functional electrolyte additive. This additive enhances the thermal stability and safety of lithium-ion batteries, demonstrating the compound's potential in advancing battery technology (Zhang Qian-y, 2014).
Direcciones Futuras
Mecanismo De Acción
- Preliminary step: Formation of the strongly electrophilic bromine cation .
- Step 1: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2: A proton is removed from this intermediate, yielding a substituted benzene ring .
Target of Action
The primary target of 2-Bromo-1-ethoxy-4-methylbenzene is the benzene ring, a cyclic compound with six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . The benzene ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved is the electrophilic aromatic substitution reaction. This reaction maintains the aromaticity of the benzene ring . The reaction can be summarized in two steps:
Result of Action
The result of the action of 2-Bromo-1-ethoxy-4-methylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, which maintains the aromaticity of the benzene ring .
Propiedades
IUPAC Name |
2-bromo-1-ethoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBWRIJRICMNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629446 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103260-55-5 | |
| Record name | 2-Bromo-1-ethoxy-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-benzimidazole-4-carboxylate](/img/structure/B10876.png)
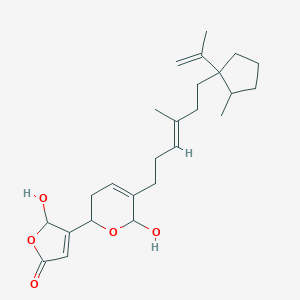

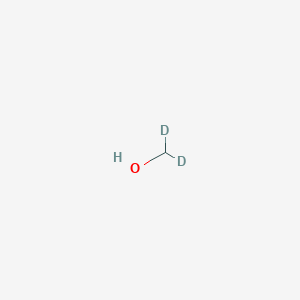

![[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10891.png)
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
